molecular formula C31H44N4O4 B4945532 N-[4-[2-[3,5-dimethyl-4-[(2-morpholin-4-ylacetyl)amino]phenyl]propan-2-yl]-2,6-dimethylphenyl]-2-morpholin-4-ylacetamide

N-[4-[2-[3,5-dimethyl-4-[(2-morpholin-4-ylacetyl)amino]phenyl]propan-2-yl]-2,6-dimethylphenyl]-2-morpholin-4-ylacetamide

Cat. No.: B4945532
M. Wt: 536.7 g/mol
InChI Key: BYJXZPVKIUHQNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[2-[3,5-dimethyl-4-[(2-morpholin-4-ylacetyl)amino]phenyl]propan-2-yl]-2,6-dimethylphenyl]-2-morpholin-4-ylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups and aromatic rings, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[2-[3,5-dimethyl-4-[(2-morpholin-4-ylacetyl)amino]phenyl]propan-2-yl]-2,6-dimethylphenyl]-2-morpholin-4-ylacetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Core Structure: The initial step involves the formation of the core aromatic structure through a series of condensation and cyclization reactions.

    Functional Group Introduction:

    Final Assembly: The final step involves the coupling of the intermediate products to form the target compound under controlled conditions, typically using catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-[4-[2-[3,5-dimethyl-4-[(2-morpholin-4-ylacetyl)amino]phenyl]propan-2-yl]-2,6-dimethylphenyl]-2-morpholin-4-ylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-[2-[3,5-dimethyl-4-[(2-morpholin-4-ylacetyl)amino]phenyl]propan-2-yl]-2,6-dimethylphenyl]-2-morpholin-4-ylacetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of N-[4-[2-[3,5-dimethyl-4-[(2-morpholin-4-ylacetyl)amino]phenyl]propan-2-yl]-2,6-dimethylphenyl]-2-morpholin-4-ylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[4-[2-[3,5-dimethyl-4-[(2-morpholin-4-ylacetyl)amino]phenyl]propan-2-yl]-2,6-dimethylphenyl]-2-morpholin-4-ylacetamide: shares structural similarities with other aromatic amides and morpholine derivatives.

Uniqueness

  • The unique combination of functional groups and the specific arrangement of atoms in this compound confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[4-[2-[3,5-dimethyl-4-[(2-morpholin-4-ylacetyl)amino]phenyl]propan-2-yl]-2,6-dimethylphenyl]-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H44N4O4/c1-21-15-25(16-22(2)29(21)32-27(36)19-34-7-11-38-12-8-34)31(5,6)26-17-23(3)30(24(4)18-26)33-28(37)20-35-9-13-39-14-10-35/h15-18H,7-14,19-20H2,1-6H3,(H,32,36)(H,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJXZPVKIUHQNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)CN2CCOCC2)C)C(C)(C)C3=CC(=C(C(=C3)C)NC(=O)CN4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H44N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.